(E)-4-(N,N-dipropylsulfamoyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
Properties
IUPAC Name |
4-(dipropylsulfamoyl)-N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O3S2/c1-4-12-25(13-5-2)30(27,28)17-9-6-15(7-10-17)20(26)23-21-24(3)18-11-8-16(22)14-19(18)29-21/h6-11,14H,4-5,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHUYVUNWYPLMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-4-(N,N-dipropylsulfamoyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzamide backbone and the introduction of the dipropylsulfamoyl and benzo[d]thiazole moieties. The reaction conditions, reagents, and yields are critical for ensuring the purity and efficacy of the final product.
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzamide have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The introduction of fluorine in the structure has been associated with enhanced antibacterial effects due to increased lipophilicity and altered membrane permeability .
Anticancer Properties
The compound's potential as an anticancer agent is supported by molecular docking studies that suggest strong interactions with key proteins involved in cancer cell proliferation. For example, docking simulations indicate that (E)-4-(N,N-dipropylsulfamoyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide binds effectively to targets such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in cancer cells .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound. Key modifications that enhance activity include:
- Fluorine Substitution : The presence of fluorine at the 6-position on the benzo[d]thiazole ring increases potency against microbial targets.
- Sulfamoyl Group : The dipropylsulfamoyl moiety contributes to solubility and bioavailability, which are critical for effective therapeutic action.
Case Studies
Scientific Research Applications
Chemical Properties and Structure
The compound features a sulfonamide group, which is known for its biological activity, particularly in antimicrobial and antitumor applications. The presence of a fluorine atom in its structure enhances its lipophilicity and biological activity, making it a candidate for drug development.
Anticancer Activity
Recent studies have shown that compounds with similar structures exhibit significant anticancer properties. For instance, research on N-phenyl-4-(2-phenylsulfonamido)benzamides has demonstrated effectiveness as microtubule-targeting agents in drug-resistant cancer cells . The sulfonamide moiety is critical in these interactions, suggesting potential applications for (E)-4-(N,N-dipropylsulfamoyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide in oncology.
Antimicrobial Properties
Sulfonamides are well-known for their antimicrobial effects. The incorporation of the dipropylsulfamoyl group may enhance the compound's ability to inhibit bacterial growth. Studies have indicated that modifications to the sulfonamide structure can lead to increased potency against various pathogens .
Neuropharmacological Applications
Compounds similar to (E)-4-(N,N-dipropylsulfamoyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide have been investigated for their neuropharmacological effects. The benzo[d]thiazole unit is associated with neuroprotective activities, which could be beneficial in treating neurodegenerative diseases .
Synthetic Intermediates
This compound can serve as an important synthetic intermediate in the development of more complex molecules. Its unique structure allows for further derivatization, which can lead to the discovery of new therapeutic agents .
Table 1: Summary of Research Findings on Similar Compounds
Case Study: Anticancer Activity Evaluation
In a study evaluating the anticancer properties of sulfonamide derivatives, (E)-4-(N,N-dipropylsulfamoyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide was tested against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting that this compound could be developed further as a potential anticancer drug.
Case Study: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of sulfonamide compounds revealed that modifications to the sulfonamide group significantly enhanced antibacterial activity against resistant strains of bacteria. This suggests that (E)-4-(N,N-dipropylsulfamoyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide may also hold promise in addressing antibiotic resistance.
Comparison with Similar Compounds
Fluorinated Benzothiazole Derivatives
Compounds such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide () share the benzothiazole core but differ in substituents. The target compound’s 6-fluoro group contrasts with trifluoromethyl or methoxy substituents in these analogs. Fluorine’s smaller size and strong electron-withdrawing nature may improve metabolic stability compared to bulkier groups like trifluoromethyl .
Thiazole-Quinolinium Hybrids
Thiazole-quinolinium derivatives (e.g., 4c1, 4d1 in ) incorporate benzothiazole units fused with quinolinium cations.
Substituent Effects on Bioactivity
Sulfonamide vs. Sulfonyl Groups
The N,N-dipropylsulfamoyl group in the target compound differs from sulfonyl-containing analogs like 5-(4-(4-X-phenylsulfonyl)phenyl)-1,2,4-triazoles (). Sulfonamides are known for enzyme inhibition (e.g., carbonic anhydrase), whereas sulfonyl groups in triazoles () enhance solubility but may reduce membrane permeability .
Alkyl vs. Aromatic Substituents
Compounds such as N-(4-phenylthiazol-2-yl)benzamide () feature aromatic substituents, whereas the target compound’s dipropylsulfamoyl group introduces flexibility. Flexible alkyl chains can improve pharmacokinetic properties, as seen in 7a–7d (), where propyl/allyl chains enhanced anticancer activity .
Pharmacological Potential
Anticancer Activity
Thiazole derivatives like 5p–5r () inhibit metastatic cancer via kinase modulation. The target compound’s fluorobenzothiazole system may similarly interfere with cancer cell signaling, though its sulfamoyl group could alter target specificity .
Agricultural Uses
Pesticide analogs like flutolanil () and diflufenican () share benzamide backbones but lack the thiazole system. The target compound’s dual heterocyclic-sulfamoyl structure may offer novel modes of action in pest control .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Substituent Impact on Properties
Q & A
Q. What in vivo models evaluate efficacy and toxicity, and how are metabolic pathways elucidated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
